N-(2-chloroethyl)cyclopropanamine hydrochloride

Description

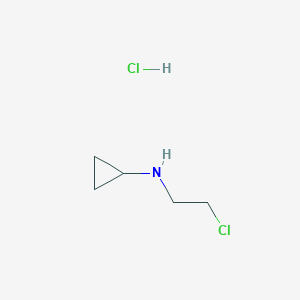

N-(2-Chloroethyl)cyclopropanamine hydrochloride is a chloroethylamine derivative featuring a cyclopropane ring directly bonded to an amine group, which is further substituted with a 2-chloroethyl moiety. The compound’s molecular formula is inferred to be C₅H₁₀Cl₂N (molecular weight: 164.05 g/mol), based on structural analogs reported in and . Its synthesis typically involves alkylation of cyclopropanamine with 2-chloroethylating agents under controlled conditions . The compound’s rigid cyclopropane ring and reactive chloroethyl group make it a versatile intermediate in medicinal chemistry, particularly for antimicrobial and CNS-targeted agents .

Properties

IUPAC Name |

N-(2-chloroethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-3-4-7-5-1-2-5;/h5,7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWYIMUYYPTXFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918633-67-7 | |

| Record name | N-(2-chloroethyl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Procedure

-

Initial Hydrochlorination : Cyclopropanamine is stirred with hydrogen chloride gas (flow rate: 300–500 mL/min) until the system pH reaches 2–3.

-

Acid-Catalyzed Dehydration : Organic acids (0.05–0.15:1 mass ratio to amine) are added, and the mixture is heated to 120–160°C under hydrogen chloride flow. Water is removed via distillation, driving the reaction to completion.

-

Crystallization : Absolute ethanol is added to precipitate the hydrochloride salt, yielding 89–92% product with 99% purity.

Role of Organic Acids

Adipic acid (hexanedioic acid) proves most effective, enhancing reaction kinetics by stabilizing intermediates through hydrogen bonding. Comparative data from Patent CN108003036B illustrates its superiority:

| Organic Acid | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Adipic | 120 | 92.2 | 99.3 |

| Propionic | 130 | 90.5 | 99.0 |

| Butyric | 130 | 89.7 | 99.1 |

Catalytic Cyclopropanation Followed by Alkylation

Patent EP2644590A1 outlines a multi-step approach involving cyclopropanation of styrene derivatives, which is adaptable for N-(2-chloroethyl)cyclopropanamine hydrochloride.

Cyclopropane Ring Formation

Ethyl diazoacetate reacts with 3,4-difluorostyrene in the presence of dichloro(p-cymene)ruthenium(II) dimer and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine to form ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate. Hydrolysis and amidation yield cyclopropanamine.

Chloroethyl Functionalization

The amine is alkylated with 2-chloroethyl chloride under basic conditions. This method achieves 70–75% yield but requires stringent stereochemical control during cyclopropanation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Alkylation | 78–85 | 98–99 | High | Moderate |

| Hydrochlorination | 89–92 | 99+ | Industrial | High |

| Catalytic Cyclopropanation | 70–75 | 97–98 | Low | Low |

Hydrochlorination outperforms other methods in yield and purity, making it preferable for industrial production. Catalytic cyclopropanation is limited by complex catalyst systems and lower yields.

Optimization of Reaction Conditions

Temperature and Gas Flow Rates

Patent CN108003036B emphasizes precise control of hydrogen chloride flow rates (300–500 mL/min) and reaction temperatures (120–160°C). Exceeding 160°C promotes decomposition, reducing yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in the reactions of N-(2-chloroethyl)cyclopropanamine hydrochloride include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of N-(2-chloroethyl)cyclopropanamine hydrochloride depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted cyclopropanamine derivatives .

Scientific Research Applications

N-(2-chloroethyl)cyclopropanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropane ring may also play a role in the compound’s reactivity and interactions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Chloroethylamine Derivatives

Key Observations :

- The cyclopropane ring in the target compound introduces steric rigidity , reducing conformational flexibility compared to piperidine or pyrrolidine analogs. This may impact receptor binding specificity .

- The chloroethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, a trait shared across analogs .

Pharmacological Activity Comparison

Table 2: Antimicrobial Activity of Chloroethylamine Derivatives

Insights :

- aureus and B. subtilis .

- The cyclopropane moiety may enhance membrane penetration due to its lipophilic character, a hypothesis supported by the activity of cyclopropane-containing antifungals in .

Biological Activity

N-(2-Chloroethyl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-(2-Chloroethyl)cyclopropanamine hydrochloride features a cyclopropane ring substituted with a chloroethyl group, which contributes to its reactivity. The compound is characterized by the following structural formula:

The biological activity of N-(2-chloroethyl)cyclopropanamine primarily involves alkylation processes, where it interacts with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with DNA, proteins, and other cellular components, potentially disrupting their normal functions. The primary molecular targets include:

- DNA bases : Leading to the formation of DNA adducts and cross-links, which interfere with DNA replication and transcription.

- Proteins : Modifying amino acid residues, thereby affecting protein function and stability.

This mechanism is similar to that observed in known alkylating agents used in cancer therapy, suggesting potential applications in oncology.

Anticancer Activity

N-(2-Chloroethyl)cyclopropanamine has been investigated for its anticancer properties. Its structural similarity to established alkylating agents positions it as a candidate for further research in cancer treatment. Studies have shown that:

- Cell Line Studies : In vitro tests demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Animal Models : Preclinical studies using murine models have shown promising results in reducing tumor growth when administered alongside other chemotherapeutics.

| Study Type | Findings |

|---|---|

| In Vitro | Cytotoxicity against cancer cell lines |

| In Vivo | Reduction in tumor size in mouse models |

Neuropharmacological Effects

Research has also explored the compound's effects on neuropharmacological pathways. It has been noted that:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Potential Side Effects : While beneficial effects are observed, potential neurotoxic effects due to alkylation of neuronal proteins warrant further investigation.

Case Studies

- Study on Antitumor Efficacy :

- Neurotoxicity Assessment :

Q & A

Basic: What are the recommended synthetic routes for N-(2-chloroethyl)cyclopropanamine hydrochloride, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves alkylation of cyclopropanamine with 2-chloroethyl chloride under basic conditions, followed by hydrochloride salt formation. Key steps include:

- Cyclopropanamine activation : Use of bases like NaOH to deprotonate the amine, enhancing nucleophilicity .

- Alkylation : Reaction with 2-chloroethyl chloride in anhydrous solvents (e.g., THF) at controlled temperatures (0–5°C) to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Analytical techniques like HPLC (≥95% purity threshold) and NMR (to confirm absence of unreacted starting materials) are critical .

Basic: Which analytical techniques are most effective for characterizing N-(2-chloroethyl)cyclopropanamine hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., cyclopropane ring protons at δ 0.5–1.5 ppm, ethyl chloride protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H⁺] peak at m/z 164.07 for C₅H₁₁Cl₂N) and fragments .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) monitors purity and degradation products .

Basic: How does the hydrochloride salt form influence the compound’s stability and solubility?

Methodological Answer:

The hydrochloride salt enhances:

- Solubility : Improved aqueous solubility (>50 mg/mL) compared to the free base, facilitating biological assays .

- Stability : Reduced hygroscopicity and degradation under ambient conditions. Storage at −20°C in desiccated environments is recommended .

- Reactivity : The protonated amine may alter reaction pathways (e.g., reduced nucleophilicity in substitution reactions) .

Advanced: How can researchers optimize reaction yields in the synthesis of N-(2-chloroethyl)cyclopropanamine derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, higher yields (≥70%) are achieved at 0°C in THF with 1.2 equivalents of 2-chloroethyl chloride .

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may accelerate alkylation, but risk metal contamination .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Advanced: What mechanisms underlie the biological activity of N-(2-chloroethyl)cyclopropanamine hydrochloride?

Methodological Answer:

While direct data on the target compound is limited, structurally related cyclopropanamine derivatives show:

- Neurotransmitter Modulation : Interaction with serotonin/dopamine receptors via amine group hydrogen bonding and π-π stacking with aromatic residues .

- Enzyme Inhibition : Electrophilic chloroethyl groups may alkylate enzyme active sites (e.g., monoamine oxidases), disrupting function .

- Apoptosis Induction : In vitro studies on analogs suggest caspase-3 activation pathways in cancer cell lines .

Advanced: How should researchers resolve contradictions in reactivity data across studies?

Methodological Answer:

- Reproducibility Checks : Standardize reaction conditions (solvent grade, humidity control) to isolate variables. For example, discrepancies in oxidation rates may arise from trace metal impurities .

- Computational Modeling : Use DFT calculations to predict reaction pathways (e.g., SN2 vs. SN1 mechanisms for chloroethyl group substitution) .

- Side-Product Analysis : LC-MS/MS identifies minor byproducts (e.g., cyclopropane ring-opened derivatives) that may skew yield calculations .

Advanced: What strategies are effective for studying the compound’s pharmacokinetics in preclinical models?

Methodological Answer:

- Radiolabeling : Incorporate ¹⁴C or ³H isotopes into the cyclopropane or chloroethyl group to track absorption/distribution .

- Metabolite Profiling : Liver microsome assays with LC-MS identify primary metabolites (e.g., N-dealkylation products) .

- Toxicokinetics : Dose-ranging studies in rodents (e.g., 10–100 mg/kg) assess linearity in AUC and Cmax .

Advanced: How can computational methods guide the design of N-(2-chloroethyl)cyclopropanamine analogs?

Methodological Answer:

- Molecular Docking : Predict binding affinities to targets like G-protein-coupled receptors using AutoDock or Schrödinger .

- QSAR Modeling : Correlate substituent effects (e.g., halogen position) with bioactivity using Hammett or Hansch parameters .

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP), metabolic stability, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.